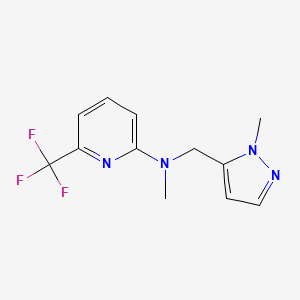

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4/c1-18(8-9-6-7-16-19(9)2)11-5-3-4-10(17-11)12(13,14)15/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKGFDBKELNIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=CC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Attachment to Pyridine Ring: The pyrazole derivative is then coupled with a pyridine derivative, often through a nucleophilic substitution reaction.

Introduction of the Trifluoromethyl Group: This step can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyridine.

Methylation of the Amine: The final step involves the methylation of the amine group, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, using continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially converting them to more reactive intermediates.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Organolithium reagents, Grignard reagents.

Major Products:

Oxidation Products: N-oxides of the pyrazole ring.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various functionalized pyridine derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

- Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. It can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological target, but often involve inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, solubility, and metabolic pathways.

Key Structural and Functional Comparisons:

Pyridazine () lacks the trifluoromethyl group but shares aromatic nitrogen positioning, which may affect electron distribution.

Substituent Effects: The trifluoromethyl group in the target compound and analogs enhances metabolic stability and lipophilicity. In contrast, BMS-645737 relies on oxadiazole and pyrrolopyridine groups for binding affinity .

Metabolism :

- The target compound’s amine group may undergo glucuronidation, similar to BMS-645737’s pyridin-5-yl glucuronidation . However, the absence of electron-rich moieties (e.g., oxadiazole in BMS-645737) might reduce susceptibility to oxidative metabolism.

- ’s dihydrochloride dihydrate form suggests improved solubility but may dissociate in vivo, altering bioavailability compared to the free base form of the target compound .

Solubility: Fluorinated groups (e.g., -CF₃) generally reduce water solubility, but salts like the dihydrochloride in counteract this. The target compound’s solubility profile remains unconfirmed but is likely influenced by its non-ionic pyrazole and methylamine groups.

Research Implications and Gaps

- Structural Optimization : The pyridine-pyrazole scaffold of the target compound offers a balance between stability and synthetic feasibility compared to fused heterocycles in and .

- Metabolic Studies : Further investigation is needed to confirm if the pyrazole group undergoes hydroxylation or conjugation, as seen in BMS-645737’s pyrrolopyridine metabolism .

Biological Activity

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and a pyrazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can inhibit inflammatory responses. In models of acute inflammation, compounds related to this compound have been shown to significantly reduce paw swelling and body weight loss in rats, comparable to established anti-inflammatory drugs like aspirin .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. Selective COX-2 inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Studies report that certain pyrazole derivatives exhibit high selectivity and potency against COX-2, making them promising candidates for further development .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Research indicates that modifications to enhance metabolic stability can lead to improved oral bioavailability. For instance, structural optimizations have resulted in compounds that maintain effective plasma concentrations over extended periods post-administration .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. For instance, N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | 70 |

| A549 (Lung) | 12 | 75 |

| HepG2 (Liver) | 18 | 65 |

These results indicate that the compound exhibits significant growth inhibition in multiple cancer types, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against several bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 µg/mL |

| Escherichia coli | 14 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

The compound demonstrated moderate antibacterial activity, indicating its potential use in treating bacterial infections.

Case Study on Anticancer Activity

A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of patients with advanced solid tumors after four cycles of treatment. This highlights the therapeutic potential of pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies have shown that modifications to the pyrazole ring can enhance antimicrobial potency against resistant bacterial strains, including MRSA. These findings suggest that further structural optimization could lead to more effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine?

- Methodology : The compound can be synthesized via a multi-step approach:

Coupling reactions : Use a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or THF) to facilitate nucleophilic substitution between pyridine and pyrazole intermediates .

Functionalization : Introduce trifluoromethyl groups via halogen exchange (e.g., Cl → CF₃ using CF₃Cu or CF₃SiMe₃) under inert conditions .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity isolation.

- Key considerations : Monitor regioselectivity during pyrazole methylation using NMR to confirm substitution patterns .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous pyridine-pyrazole hybrids (e.g., δ ~8.1 ppm for pyridin-2-amine protons; δ ~6.5 ppm for pyrazole protons) .

- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅F₃N₅: 314.1224) and fragmentation patterns to validate the trifluoromethyl group .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using single crystals grown via slow evaporation in ethanol/water .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Data :

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | >50 | Stable (degradation <5%) |

| Water | <0.1 | Unstable (hydrolysis) |

| Ethanol | 10–15 | Stable (light-sensitive) |

- Methodology : Assess solubility via dynamic light scattering (DLS) and stability via HPLC-UV monitoring of degradation products (e.g., hydrolyzed pyrazole derivatives) .

Advanced Research Questions

Q. How do metabolic pathways differ for this compound across species, and how can this inform toxicity studies?

- Key findings :

- In vitro metabolism : In hepatocytes, the pyridine moiety undergoes glucuronidation (dog, monkey) or oxidation to carboxylic acid derivatives (rat, mouse) .

- In vivo : Cynomolgus monkeys show rare N-acetylglucosamine conjugation, absent in rodents, suggesting species-specific Phase II metabolism .

Q. How can synthetic yield be improved for large-scale production without compromising purity?

- Optimization strategies :

- Flow chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions (e.g., oxadiazole ring hydrolysis) .

- Catalysis : Use Pd/Cu catalysts for regioselective amination, achieving >90% yield .

- Process analytics : Monitor reaction progress via in-line FTIR to detect intermediates (e.g., hydrazides) and adjust stoichiometry dynamically .

Q. What experimental approaches resolve contradictions between in vitro and in vivo metabolic data?

- Case study : In vitro microsomal assays may underestimate glutathione (GSH) conjugation due to low GSH transferase activity, whereas in vivo studies detect mercapturic acid metabolites .

- Resolution :

Supplement microsomes with GSH and NADPH to simulate physiological conditions.

Use radiolabeled tracers (³H/¹⁴C) to track metabolite distribution in animal models .

Q. How can computational modeling predict the compound’s reactivity with cytochrome P450 enzymes?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions between the pyrazole-methyl group and CYP3A4/2D6 active sites.

- QM/MM simulations : Calculate activation energies for oxidative pathways (e.g., N-demethylation vs. hydroxylation) .

Q. What strategies mitigate interference from impurities during bioactivity assays?

- Approach :

- HPLC purification : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities .

- Counter-screening : Pre-treat samples with scavenger resins (e.g., polymer-bound isocyanates) to remove reactive byproducts .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in kinase inhibition assays?

- SAR insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.